molecular formula C9H12ClNO B12313642 3-chloro-N-(2-methoxyethyl)aniline

3-chloro-N-(2-methoxyethyl)aniline

Cat. No.: B12313642
M. Wt: 185.65 g/mol
InChI Key: CFIXOGFUZDJYQC-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H12ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 2-methoxyethyl group at the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyethyl)aniline can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 3-chloroaniline with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-chloro-N-(2-methoxyethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions

Comparison with Similar Compounds

Similar Compounds

    3-chloroaniline: A simpler derivative with only a chlorine substitution.

    N-(2-methoxyethyl)aniline: Lacks the chlorine substitution.

    3-chloro-N-methylaniline: Similar structure but with a methyl group instead of a 2-methoxyethyl group.

Uniqueness

3-chloro-N-(2-methoxyethyl)aniline is unique due to the presence of both the chlorine and 2-methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-chloro-N-(2-methoxyethyl)aniline

InChI

InChI=1S/C9H12ClNO/c1-12-6-5-11-9-4-2-3-8(10)7-9/h2-4,7,11H,5-6H2,1H3

InChI Key

CFIXOGFUZDJYQC-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC(=CC=C1)Cl

Origin of Product

United States

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